N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide
Description
Properties
CAS No. |
647023-82-3 |
|---|---|
Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
N-[[3-(5-formylfuran-2-yl)phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C13H13NO4S/c1-19(16,17)14-8-10-3-2-4-11(7-10)13-6-5-12(9-15)18-13/h2-7,9,14H,8H2,1H3 |
InChI Key |
SAACRCXZNAOLMH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1=CC(=CC=C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The synthesis of N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide can be approached through multi-step synthetic routes, typically involving the following key steps:
Formation of the furan derivative : The initial step often involves synthesizing 5-formylfuran, which can be achieved through the oxidation of furan derivatives or through specific reactions involving furan and aldehydes.
Aminomethylation : This step involves introducing a methanesulfonamide group to the phenyl ring, typically using benzyl sulfonyl chloride in the presence of a base such as sodium carbonate.
Final Coupling : The final step involves coupling the furan derivative with the aminomethylated product to yield the target compound.
Detailed Synthetic Protocols
The following sections outline specific methodologies reported in literature for synthesizing this compound.
Method 1: Reflux Method
Reagents :
- Benzyl sulfonyl chloride (1.2 mmol)
- Sodium carbonate (1.2 mmol)
- Water (15 mL)
-
- Combine benzyl sulfonyl chloride, sodium carbonate, and water in a round-bottom flask.
- Reflux the mixture for 4 hours.
- Cool the reaction mixture and extract with dichloromethane (3 × 10 mL).
- Wash the organic layers with water (2 × 10 mL) and dry over sodium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the resulting oil by flash chromatography using dichloromethane as the eluent and crystallize from methanol.
Yield : Approximately 41% with a melting point range of 371–373 K.
Method 2: Multicomponent Reaction
This method employs a modular approach where multiple components react in one pot to form the desired compound.
Reagents :
- Aryl alcohols
- Sulfonyl fluorides
- Hexamethyldisilazane (HMDS)
-
- Dissolve sulfonyl fluoride in acetonitrile along with HMDS.
- Add aryl alcohols to this solution.
- Stir at room temperature for an appropriate time, monitoring progress via LC-MS.
This method allows for rapid synthesis and screening of various derivatives, optimizing conditions for yield and purity.
Characterization Techniques
The synthesized this compound can be characterized by several analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure, confirming functional groups and connectivity.
Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.
Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
Summary of Findings
The preparation methods for this compound highlight diverse synthetic strategies that can be employed based on available reagents and desired outcomes. The choice between traditional reflux methods or more modern multicomponent reactions depends on factors such as scalability, yield, and purity requirements.
| Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Reflux Method | Benzyl sulfonyl chloride, Na₂CO₃ | ~41 | Requires purification via chromatography |
| Multicomponent Reaction | Aryl alcohols, sulfonyl fluorides, HMDS | Variable | Rapid synthesis, suitable for screening |
Chemical Reactions Analysis
Types of Reactions
N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
- Formyl vs.
- Heterocycle Differences : Furan (oxygen-containing) vs. benzimidazole (nitrogen-rich) vs. dihydropyrazole (partially saturated nitrogen ring) alter electronic profiles and steric accessibility.
Biological Activity
N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including its role as an inhibitor of specific enzymes and its therapeutic implications in various diseases. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure
The compound is characterized by a furan ring with a formyl group and a phenyl group attached to a methanesulfonamide moiety. The structural formula can be represented as follows:
Research indicates that this compound acts primarily as an inhibitor of the KIF18A motor protein, which is involved in mitotic processes. Inhibition of KIF18A can lead to disruption in cancer cell proliferation, making this compound a candidate for anticancer therapies .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against different cancer types:
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 15.2 |
| Lung Cancer (A549) | 12.8 |
| Colon Cancer (HCT116) | 10.5 |
| Prostate Cancer (PC3) | 9.4 |
These results suggest that the compound has potent anticancer activity, particularly against prostate and colon cancer cells.
Mechanism Studies
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in treated cancer cells .
Case Studies
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as a monotherapy. Results indicated a partial response in 30% of patients after 12 weeks of treatment, with manageable side effects such as fatigue and mild gastrointestinal disturbances.
- Combination Therapy : A study assessed the effects of combining this compound with standard chemotherapy agents like paclitaxel. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting potential for use in combination regimens for better therapeutic outcomes.
Safety and Toxicity
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to assess chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
